molecular formula C12H17N5O4 B11490806 1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide

1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B11490806
M. Wt: 295.29 g/mol
InChI Key: FNPKDXZACQJZRO-UHFFFAOYSA-N
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Description

1-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a methyl and nitro group, linked to a piperidine ring via an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration and Methylation: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids. Methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.

    Acetylation: The nitrated and methylated pyrazole is then reacted with acetyl chloride to introduce the acetyl group.

    Coupling with Piperidine: Finally, the acetylated pyrazole is coupled with piperidine-4-carboxamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Acyl chlorides, bases like pyridine.

Major Products

    Amino Derivatives: Reduction of the nitro group.

    Oxidized Derivatives: Introduction of hydroxyl or carbonyl groups.

    Substituted Derivatives: Replacement of the acetyl group with other acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and piperidine rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another nitro-substituted pyrazole with potential explosive properties.

    3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.

    Quinolinyl-pyrazoles: Known for their pharmacological activities, including PDE10A inhibition.

Uniqueness

1-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

1-[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C12H17N5O4/c1-8-6-10(17(20)21)14-16(8)7-11(18)15-4-2-9(3-5-15)12(13)19/h6,9H,2-5,7H2,1H3,(H2,13,19)

InChI Key

FNPKDXZACQJZRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCC(CC2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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